An In-Depth Technical Guide to 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: A Key Building Block in Modern Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile fluorinated phenylboronic acid.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique electronic characteristics can influence acidity, lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy and safety profiles.[1] Within this context, fluorinated phenylboronic acids have emerged as indispensable building blocks, particularly for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a Nobel prize-winning method for the formation of carbon-carbon bonds.[2]
This guide provides a comprehensive technical overview of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, a valuable reagent in the synthesis of complex organic molecules. Due to the limited availability of data on the mono-methyl analog, this guide will focus on the more extensively documented 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, which serves as a representative example of this class of compounds. We will delve into its chemical structure, properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics, providing insights from a Senior Application Scientist's perspective.
Chemical Structure and Properties
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is a trifunctional molecule featuring a phenylboronic acid moiety, a fluorine atom, and a dimethylaminomethyl group. This unique combination of functional groups imparts specific reactivity and properties that are highly desirable in medicinal chemistry. The boronic acid group is the reactive handle for cross-coupling reactions, the ortho-fluorine atom can influence the electronic properties of the aromatic ring and modulate the pKa of the boronic acid, and the dimethylaminomethyl group can serve as a point of attachment for further functionalization or influence solubility and pharmacokinetic properties.
| Property | Value | Source |
| Chemical Name | 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid | Sigma-Aldrich |
| Synonym(s) | (3-((dimethylamino)methyl)-2-fluorophenyl)boronic acid | Sigma-Aldrich[3] |
| CAS Number | 2121513-48-0 | Sigma-Aldrich[3] |
| Molecular Formula | C9H13BFNO2 | Sigma-Aldrich[3] |
| Molecular Weight | 197.02 g/mol | Sigma-Aldrich[3] |
| Appearance | White to off-white solid | Typical for phenylboronic acids |
| Purity | ≥95% | Sigma-Aldrich[3] |
| Storage | Refrigerated, under inert atmosphere | Sigma-Aldrich[3] |
Spectroscopic Data:
Synthesis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: A Step-by-Step Protocol
The synthesis of aminomethylphenylboronic acids can be achieved through various routes. A common and effective method involves a halogen-lithium exchange followed by borylation. The following protocol is a plausible and detailed synthetic route for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, adapted from established procedures for similar compounds.
Reaction Scheme:
Caption: Synthetic workflow for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid.
Materials and Reagents:
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1-Bromo-2-fluoro-3-(bromomethyl)benzene
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Dimethylamine (2 M solution in THF)
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n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
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Trimethyl borate (B(OMe)3)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (HCl, 2 M aqueous solution)
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO4)
Experimental Protocol:
Step 1: Synthesis of 1-Bromo-3-((dimethylamino)methyl)-2-fluorobenzene (Intermediate 1)
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To a solution of 1-bromo-2-fluoro-3-(bromomethyl)benzene (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethylamine (2.0 M solution in THF, 2.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain pure 1-bromo-3-((dimethylamino)methyl)-2-fluorobenzene.
Causality Behind Experimental Choices: The use of an excess of dimethylamine ensures the complete conversion of the starting material. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
Step 2: Synthesis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid (Final Product)
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Dissolve 1-bromo-3-((dimethylamino)methyl)-2-fluorobenzene (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.
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Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
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Add trimethyl borate (3.0 eq) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.
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Adjust the pH of the aqueous layer to approximately 7 with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid.
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The crude product can be purified by recrystallization or precipitation.
Causality Behind Experimental Choices: The low temperature (-78 °C) for the lithium-halogen exchange is crucial to prevent side reactions. An excess of trimethyl borate is used to ensure complete borylation of the organolithium intermediate. The acidic workup hydrolyzes the borate ester to the desired boronic acid.
Applications in Drug Discovery and Development
The primary application of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[2] This reaction allows for the efficient formation of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.
Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights:
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Modulation of Physicochemical Properties: The presence of the fluorine atom can enhance membrane permeability and metabolic stability of the final compound, which are critical parameters in drug design.[1]
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Vector for Further Functionalization: The dimethylaminomethyl group can be used to improve solubility or as a handle for attaching other functionalities, such as linkers for antibody-drug conjugates or imaging agents.
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Scaffold for Bioactive Molecules: This building block can be incorporated into a wide range of molecular scaffolds to synthesize inhibitors of various enzymes or ligands for receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
While specific examples of drugs synthesized using this exact building block are not prevalent in the readily available literature, the strategic importance of fluorinated and aminomethylated phenylboronic acids is well-established in the pursuit of new drug candidates.[5]
Conclusion: A Versatile Tool for the Medicinal Chemist
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive boronic acid, a modulating fluorine atom, and a functionalizable amino group provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. The synthetic route outlined in this guide, based on established chemical principles, offers a reliable method for its preparation. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved February 15, 2026, from [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8427. [Link]
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